1,3-Benzenediamine, N,N,N'-trimethyl-

Description

Significance of Diamine Scaffolds in Organic and Materials Chemistry

Diamine scaffolds, particularly aromatic diamines, are fundamental components in the synthesis of a wide array of organic molecules and advanced materials. Their bifunctional nature, possessing two reactive amine groups, allows them to act as crucial monomers in polymerization reactions. They are essential for preparing high-performance polymers such as polyamides and polyimides, which are valued for their exceptional thermal stability and mechanical strength. mdpi.comnih.gov Furthermore, the lone pair of electrons on the nitrogen atoms imparts nucleophilic and basic characteristics, making diamines valuable as catalysts or catalyst components in various organic transformations. researchgate.net In coordination chemistry, the amino groups can act as ligands, binding to metal centers to form complexes with diverse catalytic and material properties. The rigid structure of aromatic diamines like 1,3-benzenediamine provides a well-defined spatial arrangement for the amino groups, influencing the architecture and properties of the resulting supramolecular structures and polymers.

Overview of N-Alkylated 1,3-Benzenediamine Derivatives: Structural and Functional Diversity

The substitution of hydrogen atoms on the amino groups of 1,3-benzenediamine with alkyl groups, a process known as N-alkylation, leads to a diverse family of derivatives with tailored properties. N-alkylation significantly modifies the electronic and steric environment of the nitrogen atoms. This alteration affects the compound's basicity, nucleophilicity, solubility, and reactivity. For instance, increasing the number and size of alkyl groups can enhance solubility in organic solvents and introduce steric hindrance that can direct the outcome of chemical reactions. ontosight.ai

This structural and functional diversity makes N-alkylated 1,3-benzenediamine derivatives valuable intermediates in various industrial applications. They serve as precursors in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals. ontosight.ai The specific nature of the alkyl substituents can be fine-tuned to achieve desired properties in the final product, such as color intensity in dyes or biological activity in pharmaceuticals.

Research Context for 1,3-Benzenediamine, N,N,N'-trimethyl- within Advanced Chemical Synthesis and Applications

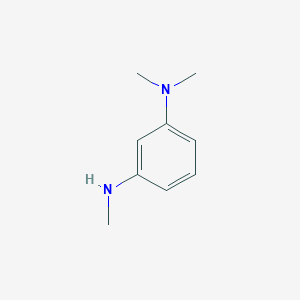

Within the broad class of N-alkylated 1,3-benzenediamines, the compound 1,3-Benzenediamine, N,N,N'-trimethyl- presents a unique structural profile. It is an asymmetrically substituted diamine, featuring one tertiary amine group (-N(CH₃)₂) and one secondary amine group (-NHCH₃). This asymmetry is of significant interest in advanced chemical synthesis because the two nitrogen centers exhibit different reactivity. The secondary amine retains a reactive N-H bond, allowing it to participate in reactions such as acylation, alkylation, and condensation, while the tertiary amine group is typically less reactive but can act as a base or a directing group.

This differential reactivity makes 1,3-Benzenediamine, N,N,N'-trimethyl- a potentially valuable monomer for creating polymers with specific, controlled architectures. For example, it could be used to synthesize step-growth polymers where subsequent modifications can be targeted specifically at the secondary amine site. Furthermore, its structure suggests potential utility as a specialized curing agent for epoxy resins, where the different amine types could influence the curing kinetics and the final properties of the cross-linked polymer network. While detailed research findings on this specific molecule are not widely published, its structure places it as a logical candidate for exploration in fields requiring complex molecular design, such as specialty polymers and as an intermediate for multi-step organic synthesis of complex target molecules.

Given the limited specific experimental data for 1,3-Benzenediamine, N,N,N'-trimethyl- , the properties of the closely related, fully methylated analogue, 1,3-Benzenediamine, N,N,N',N'-tetramethyl- , are often used as a reference point. A summary of computed and experimental properties for this related compound is provided below to illustrate the general characteristics of this family of molecules.

Physicochemical Properties of 1,3-Benzenediamine, N,N,N',N'-tetramethyl-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₆N₂ | nih.gov |

| Molecular Weight | 164.25 g/mol | nih.gov |

| CAS Number | 22440-93-3 | nih.govnist.gov |

| Density | 0.976 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.580 | |

| Topological Polar Surface Area | 6.5 Ų | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-N,3-N,3-N-trimethylbenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-10-8-5-4-6-9(7-8)11(2)3/h4-7,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIVVPYWLAIGDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514008 | |

| Record name | N~1~,N~1~,N~3~-Trimethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84995-19-7 | |

| Record name | N~1~,N~1~,N~3~-Trimethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Benzenediamine, N,n,n Trimethyl and Analogues

Strategies for N-Methylation of Benzenediamine Systems

The introduction of methyl groups onto the nitrogen atoms of benzenediamines can be accomplished through several strategic pathways. The choice of method depends on the desired level of methylation, selectivity, and the scale of the synthesis.

Direct alkylation is a traditional method for forming C-N bonds. This approach involves the reaction of the amine with an alkylating agent, typically an alkyl halide or a sulfate.

Reagents: Common methylating agents for this purpose include methyl iodide, dimethyl sulfate, and methylcarbonate. google.com The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Challenges: A significant drawback of direct alkylation for polyamines like 1,3-benzenediamine is the lack of selectivity. masterorganicchemistry.com The primary amine is highly reactive and can undergo multiple alkylations, leading to a mixture of products, including mono-, di-, tri-, and the fully substituted N,N,N',N'-tetramethyl-1,3-benzenediamine. masterorganicchemistry.comnist.gov Controlling the stoichiometry to favor the N,N,N'-trimethyl- isomer is exceptionally difficult, often resulting in low yields and complex purification procedures. Furthermore, many traditional alkylating agents are toxic and produce significant waste, posing environmental concerns. rsc.org

Reductive amination, also known as reductive alkylation, offers a more controlled and versatile alternative to direct alkylation for synthesizing N-methylated amines. masterorganicchemistry.comwikipedia.org This method typically proceeds in a one-pot fashion, converting a carbonyl group to an amine via an intermediate imine. wikipedia.org

Reaction Process: The synthesis involves the reaction of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. youtube.com For N-methylation, formaldehyde (B43269) is the most common C1 source. The process can be used sequentially to add methyl groups. For instance, reacting a primary amine can yield a secondary amine, which can then be subjected to the same reaction to produce a tertiary amine. youtube.com

Reducing Agents: A variety of reducing agents can be employed. Catalytic hydrogenation using catalysts like Platinum, Palladium, or Nickel is one option. wikipedia.org More commonly, hydride reducing agents are used. Sodium cyanoborohydride (NaBH3CN) is particularly effective because it is less reactive than reagents like sodium borohydride (B1222165) (NaBH4) and can selectively reduce the imine intermediate in the presence of the starting aldehyde. masterorganicchemistry.comyoutube.com Other reagents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are also used to avoid the toxicity associated with cyanide byproducts. masterorganicchemistry.com This method provides better control over the degree of alkylation compared to direct alkylation, making it a more viable pathway for synthesizing asymmetrically substituted compounds like N,N,N'-trimethyl-1,3-benzenediamine.

Green Chemistry Principles in the Synthesis of N-Methylated 1,3-Benzenediamines

Modern synthetic chemistry places a strong emphasis on sustainability. The development of "green" methodologies for N-methylation focuses on using less hazardous reagents, developing reusable catalysts, and minimizing waste generation.

A key aspect of green synthesis is the replacement of toxic and hazardous reagents with safer, more environmentally friendly alternatives.

Alternative C1 Sources: Methanol has emerged as a preferred C1 source for N-methylation due to its low cost, ready availability, and lower toxicity compared to traditional alkylating agents. researchgate.net Other C1 sources like carbon dioxide and formic acid have also been explored. researchgate.netresearchgate.net

Hydrogen Autotransfer: The use of alcohols as alkylating agents often proceeds via a "hydrogen autotransfer" or "borrowing hydrogen" mechanism. rsc.orgresearchgate.net This process involves the temporary removal of hydrogen from the alcohol by a catalyst to form an aldehyde in situ, which then participates in the reductive amination pathway. The hydrogen is then returned in the final reduction step. This elegant, atom-economical process generates water as the primary byproduct. semanticscholar.org

Solvent Choice: The use of greener solvents, such as water or performing reactions under solvent-free conditions, is also a critical consideration in sustainable synthesis. wikipedia.org

Catalysis is at the heart of green N-methylation strategies, enabling the use of benign methylating agents under milder conditions. researchgate.net

Homogeneous Catalysts: Noble transition metals, particularly ruthenium and iridium complexes, have shown high efficacy in catalyzing the N-methylation of anilines and other amines with methanol. rsc.orgresearchgate.net Cyclometalated ruthenium complexes, for example, can effectively catalyze the methylation of anilines at mild temperatures (e.g., 60 °C). rsc.org

Heterogeneous Catalysts: A major focus has been the development of heterogeneous catalysts, which offer significant advantages in terms of separation, recovery, and reusability. chemrxiv.org These catalysts typically consist of metal nanoparticles supported on materials like alumina, carbon, or mixed metal oxides. Examples include:

Nickel Catalysts: Supported Ni nanoparticle catalysts (e.g., Ni/ZnAlOx) have been shown to be effective for the selective mono-N-methylation of amines using methanol. rsc.org

Palladium Catalysts: Pd-based catalysts, such as Pd/Zn(Al)O, have been developed for the selective synthesis of N-methylated amines, demonstrating the importance of the support's basic properties in controlling selectivity. acs.orgnih.gov

Copper Catalysts: Bimetallic catalysts like PdCu-Fe3O4 nanoparticles have shown synergistic activity for the N-methylation of aniline (B41778) with methanol. researchgate.net

The table below summarizes various catalytic systems used for the N-methylation of amines, which are analogous to the synthesis of N-methylated 1,3-benzenediamines.

| Catalyst System | C1 Source | Key Features | Reference |

| Cyclometalated Ruthenium Complexes | Methanol | Homogeneous catalyst; mild conditions (60-70 °C). | rsc.org |

| Ni/ZnAlOₓ | Methanol | Heterogeneous catalyst; effective for mono-N-methylation. | rsc.org |

| Pd/Zn(Al)O | Methanol | Heterogeneous catalyst; selectivity controlled by support's basicity. | acs.orgnih.gov |

| Graphene-encapsulated Ni/NiO | Aldehydes | Reusable heterogeneous catalyst for N-dimethylation. | semanticscholar.orgchemrxiv.org |

| Bimetallic PdCu-Fe₃O₄ NPs | Methanol | Heterogeneous catalyst with synergistic activity. | researchgate.net |

Optimization of Synthetic Pathways for Selective N,N,N'-trimethyl- Substitution

Achieving the specific N,N,N'-trimethyl substitution pattern on the 1,3-benzenediamine scaffold is a significant synthetic challenge that requires precise control over reaction parameters. The goal is to introduce two methyl groups on one nitrogen atom and a single methyl group on the other, while avoiding both under-methylation and over-methylation to the N,N,N',N'-tetramethyl derivative.

The optimization process involves a multi-parameter approach:

Stoichiometry Control: Carefully controlling the molar ratios of the benzenediamine, the methylating agent (e.g., formaldehyde or methanol), and the reducing agent or catalyst is the first step. However, due to the similar reactivity of the amine groups, stoichiometry alone is often insufficient to achieve high selectivity.

Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time is crucial. Lower temperatures may favor mono-alkylation, while higher temperatures could lead to more extensive methylation.

Catalyst Selection: The choice of catalyst and its loading can profoundly influence selectivity. For example, catalysts with specific steric or electronic properties may favor methylation at one site over another or prevent over-alkylation. acs.orgnih.gov

Design of Experiments (DoE): For complex multi-variable systems, a systematic approach like Design of Experiments (DoE) can be employed. nih.gov This statistical methodology allows for the efficient exploration of the effects of multiple variables (e.g., reagent concentration, temperature, catalyst loading) and their interactions on the reaction outcome. By running a structured set of experiments, a predictive model can be built to identify the optimal conditions for maximizing the yield of the desired N,N,N'-trimethyl product. nih.gov This approach is particularly valuable for enhancing scalability and ensuring reproducibility in both laboratory and industrial settings.

The successful synthesis relies on a kinetic differentiation between the various methylation steps, halting the reaction after the desired N,N,N'-trimethyl-1,3-benzenediamine has been formed in the highest possible concentration.

Advanced Purification Techniques for N-Methylated Benzenediamines

The purification of N-methylated benzenediamines, including compounds like 1,3-Benzenediamine, N,N,N'-trimethyl-, often requires sophisticated methods to achieve high purity. The basic nature of the amine groups and the potential for complex mixtures of mono-, di-, and tri-methylated products necessitate tailored purification strategies.

Chromatographic Methods:

Flash column chromatography is a frequently employed technique for the purification of N-methylated aromatic amines. nih.govacs.org The choice of stationary and mobile phases is crucial for effective separation.

Normal-Phase Chromatography: Silica (B1680970) gel is a common stationary phase used for these separations. nih.govacs.org However, the acidic nature of silica can lead to strong interactions with basic amines, causing issues like peak tailing, compound degradation, and yield loss. biotage.com To mitigate these problems, a competing amine, such as triethylamine (B128534) (TEA) or ammonia, is often added to the mobile phase. biotage.com This additive neutralizes the acidic silanol (B1196071) groups on the silica surface, leading to improved peak shape and separation. biotage.com Common solvent systems include mixtures of hexane/ethyl acetate (B1210297) or dichloromethane/methanol. nih.govbiotage.com

Reversed-Phase Chromatography: This technique can also be effective, particularly for polar or ionizable amines. By adjusting the mobile phase to an alkaline pH (typically two pH units above the amine's pKa), the N-methylated benzenediamines are maintained in their neutral, free-base form. biotage.com This increases their lipophilicity and retention on the nonpolar stationary phase, enhancing the probability of a successful separation. A volatile base like triethylamine is often added at a low concentration (e.g., 0.1%) to the water/acetonitrile mobile phase to maintain the alkaline conditions. biotage.com

Distillation:

For crude aromatic amines obtained from processes like the reduction of nitro compounds, distillation is a viable purification method. google.com A specialized distillation column can be used to separate the desired product from both low-boiling and high-boiling impurities. The process may involve mixing the crude amine with an aqueous alkali metal hydroxide (B78521) solution before distillation. The purified aromatic amine is then collected from a side stream of the column. google.com

Aqueous Workup and Extraction:

Liquid-liquid extraction techniques are fundamental for the initial purification of reaction mixtures. Since N-methylated benzenediamines are basic, they can be separated from non-basic impurities through an acid wash.

Washing the organic layer with a dilute acid solution (e.g., HCl) will protonate the amine groups, forming water-soluble ammonium (B1175870) salts that partition into the aqueous layer. rochester.edu The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

An alternative method involves washing with an aqueous solution of copper sulfate. The copper ions form a complex with the amine, which partitions into the aqueous phase, often indicated by a color change to purple. This method is effective for removing residual amines from an organic product layer. rochester.edu

Chemical Purification and Recrystallization:

Isomer Separation: In cases where a mixture of isomers is present, such as ortho- and para-isomers contaminating a meta-substituted product, chemical separation can be employed. This involves adding a water-soluble heavy metal salt (e.g., chlorides or sulfates of nickel, copper, or zinc) to an aqueous solution of the amine mixture. The ortho and para isomers can form an addition product that precipitates, allowing the desired meta-isomer to be separated from the solution. google.com

Recrystallization: For solid N-methylated benzenediamines, recrystallization is a powerful purification technique. The selection of an appropriate solvent is key. For phenylenediamines, solvents and solvent systems such as n-butanol, or mixtures of ethanol (B145695) and diethyl ether have been suggested. researchgate.net The process involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the purified compound crystallizes out, leaving impurities behind in the solution. researchgate.net

The following table summarizes various purification techniques applicable to N-methylated benzenediamines based on findings for related aromatic amines.

| Purification Technique | Key Parameters/Reagents | Application/Purpose | Source(s) |

| Flash Column Chromatography (Normal Phase) | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate or DCM/Methanol with added base (e.g., Triethylamine) | Separation of N-methylated products from reaction mixtures; mitigates peak tailing of basic amines. | nih.govbiotage.com |

| Flash Column Chromatography (Reversed Phase) | Mobile Phase: Acetonitrile/Water with 0.1% Triethylamine | Purification of polar or ionizable amines by maintaining an alkaline pH to keep them in their free-base form. | biotage.com |

| Distillation | Addition of aqueous alkali metal hydroxide solution; fractional distillation column with side-stream removal. | Purification of crude aromatic amines from low-boiling and high-boiling impurities post-synthesis. | google.com |

| Acid-Base Extraction | Dilute aqueous HCl wash followed by basification and re-extraction. | Separates basic amines from neutral or acidic impurities by converting them to water-soluble salts. | rochester.edu |

| Recrystallization | Solvents: n-butanol, ethanol/diethyl ether mixtures. | Purification of solid products by leveraging differences in solubility between the compound and impurities. | researchgate.net |

| Chemical Precipitation | Aqueous solution of heavy metal salts (e.g., NiCl₂, CuSO₄). | Separation of meta-isomers from ortho- and para-isomers by selective precipitation. | google.com |

Reaction Chemistry and Mechanistic Investigations of 1,3 Benzenediamine, N,n,n Trimethyl

Amination Reactivity and Nucleophilic Character of N-Methylated Centers

The nucleophilicity of the nitrogen atoms in 1,3-Benzenediamine, N,N,N'-trimethyl- is a critical factor determining its reactivity. Amines act as nucleophiles due to the lone pair of electrons on the nitrogen atom. libretexts.org The nucleophilic character of the two amino groups in this molecule is significantly different due to electronic and steric effects.

Generally, the basicity and nucleophilicity of amines follow the trend of secondary > primary > tertiary in the gas phase, but this can be altered by solvation effects and steric hindrance. quora.comrsc.org In the context of 1,3-Benzenediamine, N,N,N'-trimethyl-, the secondary amine center (-NHCH₃) is expected to be a stronger nucleophile than the tertiary amine center (-N(CH₃)₂). This is primarily attributed to reduced steric hindrance around the secondary nitrogen, allowing for more effective interaction with electrophiles. quora.com The tertiary amine, with two methyl groups, presents a more crowded environment, impeding the approach of reactants.

The differential reactivity of the two nitrogen centers can be exploited for selective chemical modifications. Reactions with electrophilic reagents under controlled conditions could preferentially target the more accessible and more nucleophilic secondary amine. For instance, in reactions like acylation or alkylation, the secondary amine would be expected to react more readily than the sterically hindered and less nucleophilic tertiary amine.

Cyclization and Heterocycle Formation Involving 1,3-Benzenediamine, N,N,N'-trimethyl-

The synthesis of heterocyclic compounds is a cornerstone of organic chemistry, with aromatic diamines serving as crucial precursors. However, the regiochemistry of the diamine is paramount for the formation of specific heterocyclic systems.

The synthesis of quinoxalines classically involves the condensation of an ortho-phenylenediamine (a 1,2-diaminobenzene) with a 1,2-dicarbonyl compound. nih.govresearchgate.net This reaction proceeds via a double Schiff base formation followed by cyclization and aromatization. The critical requirement for this transformation is the adjacent positioning of the two amino groups (at the 1 and 2 positions) on the benzene (B151609) ring, which allows for the formation of the six-membered pyrazine (B50134) ring fused to the benzene ring.

1,3-Benzenediamine, N,N,N'-trimethyl- is a meta-phenylenediamine, meaning its amino groups are located at the 1 and 3 positions. Due to this substitution pattern, it is not a suitable precursor for the direct synthesis of quinoxaline (B1680401) derivatives through the conventional condensation pathway with 1,2-dicarbonyl compounds. The spatial separation of the two nitrogen atoms prevents the necessary ring closure to form the quinoxaline framework. No literature has been found to support the use of 1,3-diaminobenzenes for the direct synthesis of quinoxalines.

Similarly, the construction of the benzodiazepine (B76468) framework, a seven-membered heterocyclic system, typically relies on the reaction of an ortho-phenylenediamine with a suitable three-carbon synthon, such as a β-diketone or an α,β-unsaturated carbonyl compound. libretexts.orgvt.edu The proximity of the amino groups in the 1,2-position is essential for the cyclization to occur and form the seven-membered diazepine (B8756704) ring.

As with quinoxaline synthesis, the meta-disposition of the amino groups in 1,3-Benzenediamine, N,N,N'-trimethyl- makes it unsuitable for the direct synthesis of benzodiazepines through standard condensation reactions. The distance between the nitrogen atoms is too great to allow for the formation of the seven-membered ring with common synthetic partners. While complex, multi-step synthetic routes could potentially lead to structures containing a 1,3-diazepine fused system, the direct construction of the common 1,4- or 1,5-benzodiazepine frameworks from this precursor is not mechanistically feasible.

Polymerization Mechanisms Initiated or Propagated by N,N,N'-trimethyl-1,3-Benzenediamine Functionality

Aromatic diamines are widely used as monomers in the synthesis of high-performance polymers, such as polyimides, through polycondensation reactions. The structure of the diamine, including the presence of substituents, plays a crucial role in determining the properties of the resulting polymer.

Polyimides are typically synthesized via a two-step polycondensation reaction. ijche.com The first step involves the reaction of a diamine with a dianhydride in a polar aprotic solvent at ambient temperatures to form a soluble poly(amic acid) precursor. nasa.govmsu.edu This step is a nucleophilic acyl substitution where the amino group of the diamine attacks the carbonyl carbon of the anhydride (B1165640) group. The second step is the cyclodehydration (imidization) of the poly(amic acid), usually by thermal treatment or chemical means, to form the final, often intractable, polyimide. ijche.com

1,3-Benzenediamine, N,N,N'-trimethyl- can theoretically be used as a diamine monomer in this process. However, the different reactivity of its two amino groups would significantly impact the polymerization. The more nucleophilic secondary amine would react preferentially with the dianhydride to initiate chain growth. The tertiary amine, being a much weaker nucleophile and sterically hindered, would react much slower, if at all, under standard polymerization conditions. quora.comijche.com This disparity in reactivity could lead to polymers with lower molecular weights or irregular structures. The reaction of the secondary amine would lead to the formation of an N-methyl substituted imide ring in the polymer backbone.

The presence of N-methyl groups on the diamine monomer would have a profound influence on the microstructure and properties of the resulting polyimide. Methyl groups, whether on the ring or on the nitrogen, are known to affect polymer properties. rsc.orgrsc.org

Chain Packing and Solubility : The methyl groups attached to the nitrogen atom would act as bulky substituents along the polymer chain. This would disrupt the regular packing of the polymer chains, leading to a more amorphous morphology and a decrease in crystallinity. nasa.govrsc.org This disruption of intermolecular interactions typically enhances the solubility of the polyimides in organic solvents, a desirable property for processing. nasa.govrsc.org

Glass Transition Temperature (Tg) : The introduction of methyl groups can affect the rotational barrier of the polymer backbone. Ortho-methyl groups on the aniline (B41778) ring of a diamine have been shown to increase the Tg of polyimides by hindering the rotation around the C-N bond. rsc.org The N-methyl groups in a polyimide derived from 1,3-Benzenediamine, N,N,N'-trimethyl- would likely introduce kinks in the polymer chain, reducing its rigidity and potentially lowering the Tg compared to a polymer made from unsubstituted m-phenylenediamine (B132917).

Polymerization Rate : The steric hindrance caused by the N-methyl groups would likely decrease the rate of the polycondensation reaction. nih.gov The approach of the bulky polymer chain to the dianhydride monomer would be impeded, potentially leading to lower molecular weight polymers unless reaction conditions are optimized.

Metal Complexation and Ligand Reactivity of N,N,N'-trimethyl-1,3-Benzenediamine

The coordination chemistry of N,N,N'-trimethyl-1,3-benzenediamine is not extensively documented in dedicated research. However, a comprehensive understanding of its potential interactions with metal ions can be extrapolated from the well-established principles of coordination chemistry and the study of structurally analogous ligands. The presence of two nitrogen donor atoms, differentiated by their substitution pattern (one tertiary dimethylamino group and one secondary methylamino group), positioned in a meta-relationship on a rigid benzene ring, suggests a rich and varied reaction chemistry with metal centers.

Coordination Modes and Metal Ion Selectivity

Based on its structure, N,N,N'-trimethyl-1,3-benzenediamine can be predicted to exhibit several coordination modes. The two nitrogen atoms can act as a bidentate chelating ligand, forming a six-membered ring with a metal ion. The rigidity of the benzene backbone, in contrast to flexible aliphatic diamines, imposes significant geometric constraints on the resulting chelate ring.

Alternatively, the ligand can function as a monodentate donor, with either the tertiary or the secondary amine coordinating to a metal center. This mode of coordination would be favored in the presence of sterically demanding metal centers or competing ligands. Furthermore, the meta-positioning of the amino groups makes it a suitable candidate for acting as a bridging ligand between two metal centers, potentially leading to the formation of dinuclear or polynuclear coordination polymers. Research on related m-phenylenediamine derivatives has shown their capability to form such bridged complexes. researchgate.nethopemaxchem.com

The metal ion selectivity of N,N,N'-trimethyl-1,3-benzenediamine is expected to be influenced by several factors, including the Hard and Soft Acids and Bases (HSAB) principle, the ionic radius of the metal ion, and the preferred coordination geometry of the metal. The nitrogen donors of the ligand are considered borderline bases, suggesting favorable interactions with borderline metal ions such as Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). Studies on o-phenylenediamine (B120857) have shown the formation of stable 1:1 complexes with a range of divalent and trivalent metal ions, with stability constants varying based on the metal. scirp.org

The table below presents typical metal-nitrogen bond lengths in complexes with a related N-alkylated aliphatic diamine, N,N,N',N'-tetramethylethylenediamine (TMEDA), which can serve as a reference for predicting the coordination environment of N,N,N'-trimethyl-1,3-benzenediamine. nih.gov

| Metal Ion | Ligand | M-N Bond Length (Å) |

| Mn(II) | TMEDA | 2.356 - 2.364 |

| Fe(II) | TMEDA | 2.293 - 2.301 |

| Zn(II) | TMEDA | 2.230 - 2.235 |

Impact of Methylation on Ligand Stability and Chelation Dynamics

The presence of three methyl groups on the nitrogen donor atoms of 1,3-benzenediamine significantly influences its coordination chemistry compared to the unsubstituted parent ligand. The methyl groups have two primary and opposing effects: an electronic (inductive) effect and a steric effect.

The electron-donating nature of the methyl groups increases the electron density on the nitrogen atoms, thereby enhancing their basicity and potentially leading to the formation of stronger metal-ligand bonds. This increased basicity generally translates to higher stability constants for the resulting metal complexes. ucoz.com

The dynamics of chelation are also affected by methylation. The rigidity of the phenylenediamine backbone means that conformational flexibility is limited compared to aliphatic diamines like ethylenediamine (B42938). acs.org The methyl groups further restrict the possible conformations the ligand can adopt upon coordination. This can lead to a higher entropic cost for chelation compared to less substituted or more flexible ligands. However, this rigidity can also be advantageous in pre-organizing the ligand for coordination, potentially leading to a smaller loss of conformational entropy upon complex formation.

The table below shows a comparison of the stability constants (log K) for complexes of Ni(II) and Cu(II) with ethylenediamine (en) and its N-methylated derivative, N,N,N',N'-tetramethylethylenediamine (TMEDA), illustrating the interplay of electronic and steric effects.

| Metal Ion | Ligand | log K1 |

| Ni(II) | en | 7.66 |

| Ni(II) | TMEDA | 5.95 |

| Cu(II) | en | 10.72 |

| Cu(II) | TMEDA | 9.10 |

The lower stability constants for the TMEDA complexes, despite the increased basicity of the nitrogen donors, are attributed to the steric hindrance caused by the four methyl groups. A similar trend would be anticipated for N,N,N'-trimethyl-1,3-benzenediamine, where the steric bulk of the three methyl groups would likely play a significant role in determining the stability and structure of its metal complexes.

Advanced Spectroscopic and Computational Analysis of 1,3 Benzenediamine, N,n,n Trimethyl

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton and Carbon-13 NMR Studies

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a foundational understanding of the molecular skeleton of 1,3-Benzenediamine, N,N,N'-trimethyl- .

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons and the protons of the methyl groups attached to the nitrogen atoms. The aromatic protons would likely appear as a complex multiplet pattern in the range of δ 6.0-7.5 ppm, characteristic of substituted benzene (B151609) rings. The chemical shifts and coupling constants of these protons would be influenced by the electron-donating effects of the amino groups. The protons of the two N-methyl groups on one nitrogen atom and the single N-methyl group on the other would be expected to show distinct singlets in the upfield region of the spectrum, typically between δ 2.5-3.5 ppm.

The ¹³C NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the downfield region (δ 100-150 ppm), with the carbons directly attached to the nitrogen atoms showing characteristic shifts due to the electronegativity of nitrogen. The methyl carbons would appear in the upfield region (δ 30-50 ppm). The precise chemical shifts would be valuable for confirming the substitution pattern on the benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1,3-Benzenediamine, N,N,N'-trimethyl- (Note: These are predicted values and may vary from experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.0 - 7.5 (multiplets) | 100 - 130 |

| Aromatic C-N | - | 140 - 150 |

| N(CH₃)₂ | 2.8 - 3.2 (singlet) | 40 - 45 |

| NH(CH₃) | 2.7 - 3.1 (singlet) | 30 - 35 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons. For 1,3-Benzenediamine, N,N,N'-trimethyl- , COSY spectra would be instrumental in deciphering the spin-spin coupling network of the aromatic protons, helping to assign their specific positions on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments correlate the chemical shifts of protons directly attached to carbon atoms. This would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.

Mass Spectrometry for Precise Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. In the positive ion mode, 1,3-Benzenediamine, N,N,N'-trimethyl- would be expected to readily form a protonated molecule, [M+H]⁺. The high-resolution measurement of this ion would provide the accurate mass, allowing for the determination of its elemental formula. Fragmentation of the [M+H]⁺ ion, induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), would likely involve the loss of methyl groups or cleavage of the C-N bonds, providing valuable structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. 1,3-Benzenediamine, N,N,N'-trimethyl- is expected to be amenable to GC-MS analysis. The gas chromatogram would indicate the purity of the sample, while the mass spectrometer would provide a mass spectrum for the eluted compound. Under electron ionization (EI), the molecule would undergo more extensive fragmentation compared to ESI. The resulting fragmentation pattern would be a characteristic fingerprint of the molecule, with key fragments arising from the cleavage of the N-methyl groups and the benzylic C-N bonds. Analysis of these fragments would help to confirm the molecular structure.

Table 2: Expected Key Mass Fragments for 1,3-Benzenediamine, N,N,N'-trimethyl-

| m/z | Possible Fragment Structure | Ionization Mode |

| [M+H]⁺ | Protonated molecule | ESI |

| M⁺ | Molecular ion | EI |

| [M-CH₃]⁺ | Loss of a methyl group | EI/ESI-MS/MS |

| [M-N(CH₃)₂]⁺ | Cleavage of the dimethylamino group | EI |

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 1,3-Benzenediamine, N,N,N'-trimethyl- , the FTIR and Raman spectra would exhibit several characteristic bands. The N-H stretching vibration of the secondary amine group would be expected to appear as a sharp band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl groups would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C-N stretching vibrations would likely appear in the 1250-1350 cm⁻¹ region. The aromatic C=C stretching vibrations would give rise to a series of bands in the 1450-1600 cm⁻¹ range. Finally, the out-of-plane C-H bending vibrations of the substituted benzene ring in the 650-900 cm⁻¹ region would be indicative of the 1,3-disubstitution pattern.

Table 3: Characteristic Vibrational Frequencies for 1,3-Benzenediamine, N,N,N'-trimethyl-

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (methyl) | 2800 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| Aromatic C-H Bend (out-of-plane) | 650 - 900 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules based on their absorption of infrared radiation. The FTIR spectrum of 1,3-Benzenediamine, N,N,N'-trimethyl- would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

The molecule contains several key functional groups: a secondary amine (-NH-CH₃), a tertiary amine (-N(CH₃)₂), a substituted benzene ring, and methyl groups. The N-H stretching vibration of the secondary amine is expected to produce a distinct peak, typically in the range of 3300-3500 cm⁻¹. In contrast, the tertiary amine group lacks an N-H bond and therefore will not show a peak in this region. docbrown.info

Vibrations associated with the aromatic ring are also prominent. C-H stretching vibrations on the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹. masterorganicchemistry.com Aromatic C=C stretching vibrations give rise to several bands in the 1400-1600 cm⁻¹ region. vscht.cz The C-H bonds of the methyl groups (aliphatic C-H) are expected to show stretching vibrations just below 3000 cm⁻¹. masterorganicchemistry.com C-N stretching vibrations for aromatic amines typically appear in the 1250-1360 cm⁻¹ range.

A summary of the expected characteristic FTIR absorption bands for 1,3-Benzenediamine, N,N,N'-trimethyl- is provided in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Methyl Groups (-CH₃) | 2850 - 2960 |

| Aromatic C=C Stretch | Benzene Ring | 1400 - 1600 |

| C-N Stretch | Aromatic Amine | 1250 - 1360 |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It detects inelastic scattering of monochromatic light, providing information about molecular vibrations, rotational, and other low-frequency modes in a system. For 1,3-Benzenediamine, N,N,N'-trimethyl-, Raman spectroscopy would be particularly effective for observing the vibrations of the non-polar bonds and the benzene ring.

The aromatic ring vibrations, which are often strong in Raman spectra, would provide a distinct fingerprint for the molecule. The symmetric ring breathing mode, a characteristic vibration for substituted benzenes, is expected to be a prominent feature. usp.br The C-C stretching modes within the aromatic ring also give rise to strong Raman bands. researchgate.net While N-H and C-H stretching vibrations are also Raman active, the spectrum is often dominated by skeletal vibrations of the aromatic system. The influence of the electron-donating amino and methyl substituents on the benzene ring can affect the intensity and position of these characteristic Raman bands. scirp.org

The table below outlines the anticipated key Raman shifts for 1,3-Benzenediamine, N,N,N'-trimethyl-.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Methyl Groups (-CH₃) | 2850 - 2960 |

| Aromatic Ring Stretch (Breathing Mode) | Benzene Ring | ~1000 |

| Aromatic C=C Stretch | Benzene Ring | 1580 - 1620 |

| C-N Stretch | Aromatic Amine | 1250 - 1360 |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique would provide detailed information on bond lengths, bond angles, and torsion angles of 1,3-Benzenediamine, N,N,N'-trimethyl-.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | a=8.5, b=12.2, c=9.1, β=95° |

| Density (calculated) | Mass per unit volume of the crystal. | 1.15 g/cm³ |

| Hydrogen Bonds | Presence and geometry of H-bonds. | N-H···N intermolecular bonds |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are indispensable tools for investigating molecular properties that may be difficult to measure experimentally. These computational methods provide insights into electronic structure, reactivity, and conformational preferences.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. mdpi.com For 1,3-Benzenediamine, N,N,N'-trimethyl-, DFT calculations can be employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These calculations provide a theoretical framework that complements experimental spectroscopic data and helps in predicting the molecule's reactivity in chemical reactions. mdpi.com

The following table presents hypothetical electronic properties for 1,3-Benzenediamine, N,N,N'-trimethyl- that could be obtained from DFT calculations.

| Property | Description | Hypothetical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity | 4.4 eV |

| Dipole Moment | Measure of molecular polarity | 1.5 Debye |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dtic.mil For a flexible molecule like 1,3-Benzenediamine, N,N,N'-trimethyl-, MD simulations can provide a detailed understanding of its conformational landscape.

These simulations can model the molecule in various environments, such as in a vacuum or in a specific solvent, to explore its dynamic behavior. Key conformational features, such as the rotation around the C-N bonds and the torsional angles of the methyl groups, can be analyzed. By simulating the molecule's trajectory over time, one can identify the most stable or frequently occurring conformations and understand the energy barriers between different conformational states. This information is valuable for predicting how the molecule's shape influences its interactions with other molecules. researchgate.net

Applications of 1,3 Benzenediamine, N,n,n Trimethyl in Contemporary Materials Science

Utilization as a Monomer in Advanced Polymer Synthesis

Aromatic diamines are critical monomers in the synthesis of high-performance polymers, prized for their thermal stability, mechanical strength, and chemical resistance. The introduction of methyl groups on the nitrogen atoms can significantly alter the properties of the resulting polymers.

High-Performance Polymer Systems (e.g., Polyimides)

Polyimides, a class of high-performance polymers, are typically synthesized through the polycondensation of a dianhydride with a diamine. The structure of the diamine monomer plays a crucial role in determining the final properties of the polyimide. The incorporation of bulky or asymmetric groups can disrupt chain packing, leading to increased solubility and processability of these often intractable polymers.

The asymmetrical nature of 1,3-Benzenediamine, N,N,N'-trimethyl- could theoretically be leveraged to produce more soluble and processable polyimides. The presence of N-methyl groups can decrease the rigidity of the polymer backbone and hinder the formation of strong interchain hydrogen bonds, which are prevalent in polyimides derived from primary diamines. This can lead to a lower glass transition temperature (Tg) and improved solubility in common organic solvents. Research on other asymmetrically substituted diamines has shown that such structural modifications can lead to amorphous polyimides with high thermal stability and good mechanical properties. researchgate.net For instance, polyimides derived from asymmetric diamines have been noted for their high molecular mobility above their glass transition temperature.

Development of Functional Polymeric Materials

The reactivity of the secondary amine in 1,3-Benzenediamine, N,N,N'-trimethyl- offers a potential site for further functionalization, either before or after polymerization. This could allow for the introduction of specific chemical moieties to tailor the polymer's properties for applications such as gas separation membranes, sensors, or materials with specific optical or electronic properties. The N-methylation of aromatic amines is a known strategy to influence properties like solubility and lipophilicity. wordpress.com In the context of polymers, this can translate to altered surface properties and interactions with other materials. For example, studies on other methylated poly(p-phenylenediamine) derivatives have shown that methyl side groups can significantly improve the solubility of the polymers. researchgate.net

Design of Liquid Crystalline and Mesomorphic Materials Incorporating N,N,N'-trimethyl-1,3-Benzenediamine Cores

The molecular geometry of 1,3-Benzenediamine, N,N,N'-trimethyl- makes it an interesting candidate for the core of liquid crystalline molecules. The bent structure of the 1,3-disubstituted benzene (B151609) ring is a common feature in so-called "bent-core" or "banana" liquid crystals, which exhibit unique and complex mesophases.

Structure-Mesophase Relationship Studies

While no specific studies on liquid crystals derived from this exact compound were found, research on other bent-core molecules based on 1,3-phenylene units provides a framework for understanding the potential structure-property relationships. The type and position of substituents on the central core are known to dictate the type of mesophase (e.g., nematic, smectic) and the transition temperatures. The asymmetry of the N,N,N'-trimethyl substitution could potentially lead to the formation of novel chiral or polar-ordered mesophases, which are of great interest for applications in nonlinear optics and ferroelectric devices.

Thermotropic and Lyotropic Liquid Crystal Applications

Thermotropic liquid crystals exhibit phase transitions as a function of temperature, while lyotropic liquid crystals show phase transitions based on concentration in a solvent. Derivatives of 1,3-Benzenediamine, N,N,N'-trimethyl-, if appropriately functionalized with flexible side chains, could potentially exhibit either thermotropic or lyotropic behavior. The balance between the rigid aromatic core and the flexible aliphatic chains is a key determinant of the mesophase behavior. The inherent polarity and potential for hydrogen bonding (at the secondary amine) could also be exploited in the design of liquid crystalline materials with specific dielectric properties for display applications.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into well-defined, functional structures. The N,N,N'-trimethyl-1,3-benzenediamine molecule possesses features that could be utilized in designing self-assembling systems.

The presence of both a hydrogen bond donor (the secondary amine) and hydrogen bond acceptors (the tertiary amines), along with the aromatic platform for π-π stacking interactions, provides multiple handles for directing self-assembly. The asymmetrical nature of the molecule could lead to the formation of complex and hierarchical supramolecular structures.

While specific research on the supramolecular behavior of 1,3-Benzenediamine, N,N,N'-trimethyl- is not available, studies on other substituted aromatic amines and amides highlight the potential. For example, the self-assembly of N-substituted aromatic compounds can be controlled by a combination of hydrogen bonding, π-π stacking, and steric effects to form chains, sheets, and three-dimensional frameworks. researchgate.net The specific substitution pattern of the target compound could be expected to lead to unique packing motifs and supramolecular architectures.

Emerging Applications in Catalysis and Sensing

The exploration of 1,3-Benzenediamine, N,N,N'-trimethyl- in catalysis and sensing is an emerging area of materials science. Although direct experimental evidence is limited, the molecular structure of the compound provides a basis for predicting its potential utility in these domains.

In the realm of catalysis , aromatic diamines are valuable precursors for the synthesis of more complex catalytic structures, including organocatalysts and ligands for transition metal catalysts. For instance, derivatives of 1,2-benzenediamine have been successfully employed to create bifunctional organocatalysts that are effective in promoting carbon-carbon bond-forming reactions, such as the Michael addition. This suggests that 1,3-Benzenediamine, N,N,N'-trimethyl- could be similarly functionalized to yield novel catalysts. The amino groups can be modified to introduce chirality or other functional moieties that can influence the catalytic activity and selectivity.

The potential for 1,3-Benzenediamine, N,N,N'-trimethyl- in sensing applications is also noteworthy. Aromatic diamines have been utilized to functionalize nanomaterials, such as carbon nanofibers, to create selective and enzyme-free electrochemical sensors. In one such application, an aromatic diamine was used to develop a glucose sensor. Furthermore, polymers derived from aromatic diamines, like poly(o-phenylenediamine), have shown significant promise in the fabrication of molecularly imprinted electrochemical sensors for the detection of a variety of analytes. The ability of 1,3-Benzenediamine, N,N,N'-trimethyl- to undergo polymerization or to be incorporated into polymer matrices could, therefore, lead to the development of new and highly selective sensing platforms.

The following table outlines the conceptual applications of 1,3-Benzenediamine, N,N,N'-trimethyl- in catalysis and sensing, based on the known functionalities of similar aromatic diamine compounds. It is important to note that these are potential areas of application that warrant further investigation.

| Application Area | Potential Role of 1,3-Benzenediamine, N,N,N'-trimethyl- | Anticipated Advantages | Examples of Target Reactions or Analytes |

|---|---|---|---|

| Organocatalysis | Precursor for chiral bifunctional catalysts | Tunable steric and electronic properties for enhanced selectivity | Asymmetric Michael additions, aldol (B89426) reactions |

| Transition Metal Catalysis | Ligand for metal complexes | Modulation of metal center reactivity and stability | Cross-coupling reactions, hydrogenations |

| Electrochemical Sensing | Monomer for molecularly imprinted polymers (MIPs) | Creation of selective recognition sites for target analytes | Environmental pollutants, biomarkers |

| Nanomaterial-Based Sensing | Surface functionalization agent for nanomaterials | Enhanced sensitivity and selectivity of the sensing platform | Glucose, neurotransmitters |

Further research into the synthesis of derivatives and polymers of 1,3-Benzenediamine, N,N,N'-trimethyl- is crucial to unlock its full potential in these cutting-edge applications.

Derivatives and Structure Property Relationships of N Methylated 1,3 Benzenediamines

Impact of N-Methylation Degree and Pattern on Molecular Conformation

The degree and pattern of N-methylation on the 1,3-benzenediamine scaffold have a profound impact on the molecule's three-dimensional structure. The introduction of methyl groups to the amino functionalities alters bond angles, rotational barriers, and the potential for intermolecular interactions, such as hydrogen bonding.

In 1,3-Benzenediamine, N,N,N'-trimethyl-, one amino group is dimethylated (-N(CH3)2) while the other is monomethylated (-NHCH3). This asymmetry is expected to lead to a complex conformational landscape. The dimethylamino group, due to the presence of two methyl substituents, will exhibit a larger steric profile compared to the monomethylamino group. This steric hindrance influences the orientation of the amino groups relative to the benzene (B151609) ring.

The torsional barrier around the C-N bond in N-methylated anilines is a key determinant of their conformation. For the -N(CH3)2 group, rotation is more restricted than for the -NHCH3 group. Computational studies on related molecules like N,N-dimethylaniline show a significant energy barrier to rotation, which affects the degree of planarization of the nitrogen atom with the aromatic ring. While a completely planar conformation would maximize p-orbital overlap and resonance, steric repulsion between the methyl groups and the ortho-hydrogens of the benzene ring often leads to a slightly pyramidalized nitrogen atom and a twisted arrangement of the dimethylamino group relative to the ring.

The -NHCH3 group, with a single methyl substituent, experiences less steric hindrance, allowing for greater rotational freedom around the C-N bond. However, the nitrogen atom in this group is also involved in hydrogen bonding, which can influence its preferred orientation. The presence of the N-H bond allows for the formation of intramolecular or intermolecular hydrogen bonds, which can stabilize specific conformations. For instance, an intramolecular hydrogen bond could potentially form between the hydrogen of the -NHCH3 group and the nitrogen of the adjacent -N(CH3)2 group, although the geometry of the 1,3-substitution pattern makes this less likely than in ortho-substituted analogues. More probable is the participation in intermolecular hydrogen bonding, influencing the crystal packing and bulk properties of the material.

The interplay between the steric bulk of the methyl groups and the electronic effects of the nitrogen lone pairs ultimately dictates the equilibrium conformation of the molecule. It is anticipated that the -N(CH3)2 group will be more twisted out of the plane of the benzene ring than the -NHCH3 group.

Table 1: Predicted Conformational Parameters of N-Methylated Amino Groups in 1,3-Benzenediamine, N,N,N'-trimethyl-

| Amino Group | Expected C-N Bond Torsional Angle (relative to benzene plane) | Nitrogen Atom Hybridization | Potential for Hydrogen Bonding |

| -N(CH3)2 | Larger deviation from planarity | Closer to sp3 | Acceptor |

| -NHCH3 | Smaller deviation from planarity | Between sp2 and sp3 | Donor and Acceptor |

Electronic and Steric Effects of Methyl Groups on Aromatic Reactivity

The methyl groups in 1,3-Benzenediamine, N,N,N'-trimethyl- exert both electronic and steric effects that significantly modulate the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions.

Electronic Effects:

The degree of activation is related to the availability of the nitrogen lone pair for delocalization. The -N(CH3)2 group is generally considered a stronger activating group than the -NHCH3 group. The two electron-donating methyl groups in the dimethylamino group increase the electron density on the nitrogen, enhancing its ability to donate electrons to the ring.

These activating groups direct incoming electrophiles to the ortho and para positions relative to themselves. In the case of 1,3-benzenediamine derivatives, the positions ortho and para to both amino groups (positions 2, 4, and 6) are highly activated. Position 5 is meta to both groups and is therefore the least activated. The synergistic activation from both amino groups makes the 2, 4, and 6 positions particularly reactive.

Steric Effects:

The methyl groups also introduce steric hindrance, which can influence the regioselectivity of electrophilic substitution. The bulkier -N(CH3)2 group will sterically hinder the adjacent ortho positions more than the -NHCH3 group. This steric hindrance can disfavor attack at the position ortho to the dimethylamino group, potentially leading to a preference for substitution at the other activated positions.

Therefore, while electronic effects strongly activate the 2, 4, and 6 positions, steric hindrance from the N,N-dimethyl group might lead to a regiochemical preference for attack at the 4 and 6 positions over the 2-position. The precise outcome would depend on the size of the incoming electrophile.

Comparative Studies with Unsubstituted and Other Alkylated 1,3-Benzenediamine Analogues

To fully appreciate the unique properties of 1,3-Benzenediamine, N,N,N'-trimethyl-, it is instructive to compare it with its unsubstituted parent compound, 1,3-benzenediamine, and other N-alkylated analogues.

Comparison with 1,3-Benzenediamine:

The primary difference lies in the increased electron-donating capacity and steric bulk upon N-methylation. The two -NH2 groups in 1,3-benzenediamine are strong activating groups, but the progressive substitution of hydrogens with methyl groups enhances this activation. Consequently, 1,3-Benzenediamine, N,N,N'-trimethyl- is expected to be more reactive towards electrophiles than the unsubstituted diamine. Furthermore, the presence of the N-H bonds in 1,3-benzenediamine allows for extensive hydrogen bonding, leading to a higher melting point and different solubility characteristics compared to its N-methylated counterpart.

Comparison with Symmetrically Alkylated Analogues:

N,N,N',N'-Tetramethyl-1,3-benzenediamine: This symmetrically substituted analogue possesses two -N(CH3)2 groups. It is expected to be the most reactive among the methylated series due to the maximum electron-donating effect from four methyl groups. However, it also experiences the greatest steric hindrance at the ortho positions.

N,N'-Dimethyl-1,3-benzenediamine: With two -NHCH3 groups, this compound represents an intermediate case in terms of both electronic activation and steric hindrance compared to the trimethyl and tetramethyl derivatives. It retains the ability for hydrogen bonding through both amino groups.

The asymmetrical nature of 1,3-Benzenediamine, N,N,N'-trimethyl- provides a unique balance of these properties. It is more activated than 1,3-benzenediamine and N,N'-dimethyl-1,3-benzenediamine, but likely less sterically hindered at one of its ortho positions compared to the tetramethylated version. This unique combination could be advantageous in directing chemical reactions to specific sites on the aromatic ring.

Table 2: Comparative Properties of 1,3-Benzenediamine and its N-Methylated Analogues

| Compound | Amino Groups | Relative Basicity (Predicted) | Hydrogen Bonding Capability | Steric Hindrance at Ortho Positions |

| 1,3-Benzenediamine | -NH2, -NH2 | Lowest | High (Donor & Acceptor) | Low |

| N,N'-Dimethyl-1,3-benzenediamine | -NHCH3, -NHCH3 | Intermediate | Moderate (Donor & Acceptor) | Moderate |

| 1,3-Benzenediamine, N,N,N'-trimethyl- | -N(CH3)2, -NHCH3 | High | Low (One Donor site) | Asymmetric (High/Moderate) |

| N,N,N',N'-Tetramethyl-1,3-benzenediamine | -N(CH3)2, -N(CH3)2 | Highest | None (Acceptor only) | High |

Rational Design of Novel 1,3-Benzenediamine, N,N,N'-trimethyl- Derivatives for Specific Functions

The distinct structural and electronic features of 1,3-Benzenediamine, N,N,N'-trimethyl- make it a versatile scaffold for the rational design of novel functional molecules. By strategically modifying this core structure, derivatives with tailored properties for specific applications can be developed.

Functional Dyes and Molecular Probes:

The strong electron-donating nature of the N-methylated amino groups can be exploited in the design of push-pull chromophores. By introducing an electron-withdrawing group at an activated position (e.g., position 4 or 6), a molecule with a significant intramolecular charge-transfer character can be created. Such compounds often exhibit interesting photophysical properties, such as solvatochromism and fluorescence, making them suitable for use as dyes, pigments, or fluorescent probes for sensing applications. The asymmetrical nature of the N,N,N'-trimethyl substitution could lead to unique dipole moments and non-linear optical properties.

Building Blocks for Polymers and Materials Science:

The two distinct amino groups of 1,3-Benzenediamine, N,N,N'-trimethyl- offer opportunities for selective chemical reactions. The primary/secondary amine character of the -NHCH3 group allows for reactions that are not possible with the tertiary -N(CH3)2 group, such as isocyanate reactions to form ureas or reactions with acyl chlorides to form amides. This differential reactivity can be used to synthesize well-defined monomers for polymerization. For example, the -NHCH3 group could be incorporated into a polymer backbone, leaving the -N(CH3)2 group as a pendant functionality that can be used for post-polymerization modification or to impart specific properties like basicity or metal-coordinating ability to the polymer.

Table 3: Potential Functional Derivatives of 1,3-Benzenediamine, N,N,N'-trimethyl- and Their Applications

| Position of Derivatization | Type of Substituent | Potential Application | Rationale |

| 4- or 6-position | Electron-withdrawing group (e.g., -NO2, -CN) | Non-linear optical materials, Dyes | Creation of a push-pull system with strong intramolecular charge transfer. |

| N-H of the -NHCH3 group | Polymerizable group (e.g., acrylate, isocyanate) | Monomer for specialty polymers | Selective polymerization leaving the dimethylamino group available for further functionality. |

| Aromatic ring | Halogen (e.g., -Br, -I) | Intermediate for cross-coupling reactions | Introduction of a reactive handle for the synthesis of more complex molecules. |

| N-H of the -NHCH3 group | Metal-chelating ligand | Catalysis, Sensing | The amino groups can coordinate with metal ions, and further functionalization can enhance this property. |

Future Research Directions and Unexplored Avenues for 1,3 Benzenediamine, N,n,n Trimethyl

Development of More Efficient and Selective Synthetic Routes

Currently, dedicated and optimized synthetic routes for 1,3-Benzenediamine, N,N,N'-trimethyl- are not well-documented. Future research should prioritize the development of efficient and highly selective methods for its synthesis.

One promising avenue is the selective N-alkylation of 1,3-benzenediamine . This could involve a stepwise approach, beginning with the dimethylation of one amino group, followed by the monomethylation of the other. Achieving high selectivity in this process is challenging but could be addressed through:

Controlled reaction conditions: Investigating the effects of temperature, pressure, and stoichiometry of the methylating agent.

Use of protecting groups: Temporarily blocking one amino group to allow for the exhaustive methylation of the other, followed by deprotection and monomethylation.

Catalytic methods: Exploring novel catalysts that can differentiate between the primary and secondary amino groups of the intermediates. For instance, iridium-based catalysts have shown pH-dependent selectivity in the N-alkylation of amines with alcohols, a strategy that could be adapted for this purpose.

Another approach could be the amination of a suitably substituted benzene (B151609) ring . For example, the reaction of a halo-N,N-dimethylaniline with methylamine, or a halo-N-methylaniline with dimethylamine, in the presence of a suitable catalyst, could be explored.

A comparative data table for potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Stepwise Alkylation of 1,3-Benzenediamine | Readily available starting material. | Lack of selectivity leading to mixtures of products. |

| Amination of Substituted Anilines | Potentially higher selectivity. | Harsher reaction conditions may be required. |

| Reductive Amination | Milder reaction conditions. | Requires specific precursors that may not be readily available. |

Exploration of Novel Reaction Pathways and Catalytic Applications

The unique electronic and steric environment of 1,3-Benzenediamine, N,N,N'-trimethyl- makes it a compelling candidate for new reaction pathways and as a ligand in catalysis.

The presence of both a secondary and a tertiary amine allows for differential reactivity . The secondary amine can participate in reactions such as acylation, sulfonylation, and further alkylation, leading to a diverse range of derivatives with tailored properties.

As a ligand, this compound could form asymmetric metal complexes . The differing coordination strengths and steric hindrances of the two amino groups could lead to catalysts with unique selectivity in asymmetric synthesis. Research in this area could involve:

Synthesizing and characterizing coordination complexes with various transition metals.

Evaluating the catalytic activity of these complexes in reactions such as hydrogenations, cross-couplings, and polymerizations. Phenylenediamine-based ligands have been shown to be promising in catalysis, and the asymmetry in the target compound could offer novel catalytic properties.

Advanced Materials Design and Functionalization Strategies

The structure of 1,3-Benzenediamine, N,N,N'-trimethyl- makes it an attractive building block for advanced materials. Its asymmetry could be exploited to create polymers with unique architectures and properties.

Polymer Synthesis: It can be used as a monomer in the synthesis of polyamides, polyimides, and other high-performance polymers. mdpi.com The introduction of this asymmetric unit could disrupt chain packing, potentially leading to materials with enhanced solubility and processability without sacrificing thermal stability. mdpi.com

Functional Materials: The tertiary amino group can be readily quaternized to introduce positive charges, making it a candidate for the development of ion-exchange resins, antistatic agents, or antimicrobial surfaces. The secondary amine provides a site for further functionalization, allowing for the attachment of chromophores, fluorophores, or other functional moieties.

Integration with Computational Chemistry for Predictive Material Science

Given the limited experimental data, computational chemistry, particularly Density Functional Theory (DFT) , can play a pivotal role in predicting the properties and reactivity of 1,3-Benzenediamine, N,N,N'-trimethyl-. DFT studies have been successfully applied to other N-alkylated aromatic diamines to understand their electronic structure and reactivity.

Future computational studies could focus on:

Molecular Geometry and Electronic Properties: Determining the preferred conformation, bond lengths, bond angles, and charge distribution.

Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra to aid in its experimental identification and characterization.

Reactivity Indices: Calculating parameters such as HOMO-LUMO gap, ionization potential, and electron affinity to predict its reactivity in various chemical transformations.

Ligand-Metal Interactions: Modeling the coordination of the diamine to different metal centers to predict the stability and potential catalytic activity of the resulting complexes.

These computational insights would be invaluable in guiding experimental efforts and accelerating the discovery of new applications.

Cross-Disciplinary Research Opportunities

The potential applications of 1,3-Benzenediamine, N,N,N'-trimethyl- extend beyond traditional chemistry into various cross-disciplinary fields.

Medicinal Chemistry: The phenylenediamine scaffold is present in numerous biologically active compounds. The specific substitution pattern of the target molecule could be a starting point for the design and synthesis of novel drug candidates.

Organic Electronics: Aromatic amines are widely used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound, once fully characterized, could make it a suitable component in the design of new organic electronic materials.

Environmental Science: Substituted phenylenediamines are used as antioxidants in various industrial products. epo.org Understanding the environmental fate and transformation of 1,3-Benzenediamine, N,N,N'-trimethyl- would be crucial if it were to be produced on a larger scale.

Q & A

Q. What are the recommended synthetic routes for N,N,N'-trimethyl-1,3-benzenediamine in laboratory settings?

- Methodological Answer : The compound can be synthesized via reductive methylation of 1,3-benzenediamine using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) under controlled pH. Alternatively, sequential alkylation with methyl halides in the presence of a base (e.g., KOH) can achieve selective N-methylation . For derivatives, Schiff base condensation with aldehydes (e.g., benzaldehyde derivatives) is effective, as demonstrated in the preparation of N-substituted benzylidene analogs .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of N,N,N'-trimethyl-1,3-benzenediamine?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm methyl group substitution patterns and aromatic proton environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies N-H stretching (if unreacted amines remain) and C-N/C-H vibrations.

Comparative analysis with literature spectral data (e.g., as in Table 1 of ) is critical for validation.

Q. What are the key safety considerations when handling N,N,N'-trimethyl-1,3-benzenediamine in laboratory environments?

- Methodological Answer : While direct safety data for this compound is limited, structurally similar tetramethylated diamines (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine) are reported as potential skin sensitizers . Use PPE (gloves, lab coats), work in a fume hood, and implement spill containment protocols. Conduct a patch test for sensitization risk during initial handling.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of N,N,N'-trimethyl-1,3-benzenediamine across different studies?

- Methodological Answer : Contradictions may arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to assess melting behavior and X-ray diffraction (XRD) to identify crystalline phases. Cross-validate purity via HPLC or GC-MS , and compare density measurements (e.g., 1.38 g/mL for related polymers ) with computational predictions (e.g., molecular dynamics simulations).

Q. What are the mechanistic considerations in the N-methylation of 1,3-benzenediamine derivatives to avoid over-alkylation?

- Methodological Answer : Over-alkylation can be mitigated by:

- Controlled stoichiometry : Use 3 equivalents of methylating agent for trimethylation.

- Protecting groups : Temporarily block reactive sites (e.g., acetylation of one amine group) before methylation .

- Reaction monitoring : Track progress via TLC or in-situ NMR to terminate the reaction at the desired stage.

Q. How does the steric and electronic configuration of N,N,N'-trimethyl-1,3-benzenediamine influence its reactivity in polymer formation?

- Methodological Answer : The electron-donating methyl groups reduce amine nucleophilicity, slowing polycondensation with acyl chlorides. Steric hindrance from meta-substitution (1,3-positions) favors linear polymer chains over branched structures, as seen in poly(N,N’-(1,3-phenylene)isophthalamide) . Computational modeling (e.g., DFT) can predict reactivity trends for copolymer design.

Q. What strategies can be employed to synthesize air- or moisture-sensitive derivatives of N,N,N'-trimethyl-1,3-benzenediamine?

- Methodological Answer :